molecular formula C26H21BO3 B13345619 (3-(4-(Pyren-1-yl)butanoyl)phenyl)boronic acid CAS No. 849611-34-3

(3-(4-(Pyren-1-yl)butanoyl)phenyl)boronic acid

Cat. No.: B13345619
CAS No.: 849611-34-3
M. Wt: 392.3 g/mol
InChI Key: VMCLXUHEQAADSS-UHFFFAOYSA-N
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Description

(3-(4-(Pyren-1-yl)butanoyl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further connected to a pyrene moiety via a butanoyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-(Pyren-1-yl)butanoyl)phenyl)boronic acid typically involves a multi-step process. One common method starts with the preparation of the pyrene derivative, which is then subjected to a Friedel-Crafts acylation reaction to introduce the butanoyl group. The resulting intermediate is then coupled with a phenylboronic acid derivative using Suzuki-Miyaura cross-coupling reaction conditions. This reaction is catalyzed by palladium and typically requires a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Types of Reactions:

    Oxidation: The pyrene moiety in this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The carbonyl group in the butanoyl linker can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The boronic acid group can participate in various substitution reactions, including the formation of boronate esters and other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alcohols or amines in the presence of a catalyst like palladium or copper.

Major Products:

    Oxidation: Oxidized pyrene derivatives.

    Reduction: Alcohol derivatives of the butanoyl linker.

    Substitution: Boronate esters and other substituted derivatives.

Scientific Research Applications

(3-(4-(Pyren-1-yl)butanoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(4-(Pyren-1-yl)butanoyl)phenyl)boronic acid is largely dependent on its interaction with other molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications. The pyrene moiety can intercalate into DNA, making it a potential candidate for use in biological imaging and therapeutic applications .

Comparison with Similar Compounds

Uniqueness: (3-(4-(Pyren-1-yl)butanoyl)phenyl)boronic acid is unique due to the combination of the boronic acid functional group and the pyrene moiety. This combination allows for a wide range of applications, from organic synthesis to biological imaging, making it a versatile and valuable compound in scientific research .

Properties

CAS No.

849611-34-3

Molecular Formula

C26H21BO3

Molecular Weight

392.3 g/mol

IUPAC Name

[3-(4-pyren-1-ylbutanoyl)phenyl]boronic acid

InChI

InChI=1S/C26H21BO3/c28-24(21-7-2-8-22(16-21)27(29)30)9-3-4-17-10-11-20-13-12-18-5-1-6-19-14-15-23(17)26(20)25(18)19/h1-2,5-8,10-16,29-30H,3-4,9H2

InChI Key

VMCLXUHEQAADSS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O

Origin of Product

United States

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